N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(6-Methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the 2-position of the quinoline core and a 6-methylpyridin-2-yl group attached to the carboxamide nitrogen. The quinoline scaffold is known for its pharmacological versatility, with substitutions at the 2- and 4-positions critically influencing target binding, solubility, and metabolic stability .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-5-4-8-20(23-14)25-21(26)17-13-19(15-9-11-22-12-10-15)24-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQORYAAQGEOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H14N2O
- Molecular Weight : 262.306 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 449.9 °C at 760 mmHg
This structural information is crucial as it influences the compound's interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival. For example, it has shown to inhibit PDK1 activity, which is essential for cancer cell growth and survival .
- In Vitro Studies : In a study assessing a series of quinoline derivatives, this compound demonstrated significant cytotoxic effects against colon, pancreatic, and breast cancer cells, with IC50 values indicating strong potency .
- Case Study : In a recent publication, a derivative of this compound was tested against colorectal cancer cells using MTT assays. The results indicated a concentration-dependent suppression of cell viability, confirming its potential as an effective anticancer agent .
Antimalarial Activity
The compound also exhibits antimalarial properties, which are particularly relevant given the global challenge of malaria resistance to existing treatments:
- Efficacy Against Plasmodium Species : The compound was identified through phenotypic screening against Plasmodium falciparum and showed moderate potency with EC50 values in the nanomolar range .
- Mechanism of Action : It operates by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite . This novel mechanism is promising for developing new antimalarial therapies that are less likely to encounter resistance.
- In Vivo Studies : In mouse models infected with P. berghei, compounds from this series were found to significantly reduce parasitemia levels with effective dosages below 1 mg/kg .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Anticancer | Colon, pancreatic, breast cancer cells | Inhibition of PDK1; apoptosis induction | Significant cytotoxicity (IC50 values < nanomolar) |
| Antimalarial | Plasmodium falciparum | Inhibition of PfEF2 | Moderate potency (EC50 ~ 120 nM); effective in vivo |
Scientific Research Applications
Antimalarial Activity
One of the prominent applications of quinoline derivatives, including N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, is in the treatment of malaria. Research has shown that quinoline-4-carboxamide derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Case Studies
A study indicated that optimized derivatives from this class demonstrated low nanomolar potency and excellent oral efficacy in preclinical models, with effective doses reported below 1 mg/kg when administered orally for four days .
Anticancer Properties
Quinoline derivatives have also been explored for their anticancer properties. The compound this compound may exhibit cytotoxic effects against various cancer cell lines.
Cell Line Studies
In vitro studies have evaluated the cytotoxicity of various quinoline derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). Compounds derived from this class showed promising antiproliferative activity, with some exhibiting IC50 values comparable to established chemotherapeutics like Cisplatin .
HIV Integrase Inhibition
Another significant application is in the development of inhibitors for HIV integrase, an essential enzyme for the replication of HIV. Compounds structurally related to this compound have been synthesized and tested for their ability to inhibit this enzyme.
Synthesis and Evaluation
Research has demonstrated that modifications to the quinoline scaffold can enhance inhibitory activity against HIV integrase. Detailed synthetic protocols and biological evaluations have shown that certain derivatives possess substantial anti-integrase activity, making them potential candidates for further development as antiviral agents .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of quinoline derivatives. SAR studies have been conducted to identify key structural features that contribute to the biological activity of these compounds.
Findings
Research indicates that specific substitutions on the quinoline ring significantly affect both potency and selectivity against target enzymes or receptors. For instance, variations in the pyridine substituents can alter pharmacokinetic profiles and enhance bioavailability .
Summary Table of Applications
| Application | Mechanism/Target | Notable Findings |
|---|---|---|
| Antimalarial | Inhibition of PfEF2 | Potent in vivo efficacy with low dosages |
| Anticancer | Cytotoxicity against cancer cells | Comparable efficacy to Cisplatin |
| HIV Integrase Inhibition | Targeting HIV integrase | Significant anti-integrase activity observed |
| SAR Studies | Structural optimization | Key substitutions enhance potency |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Antimicrobial Activity: The 6-methylpyridin-2-yl group in 2h () correlates with activity against P. aeruginosa, suggesting that similar substituents in the target compound may enhance antimicrobial efficacy.
- Enzyme Inhibition: Fluorinated pyrrolidinyl groups (e.g., ) improve target binding affinity (IC₅₀ = 8.5 nM) compared to non-fluorinated analogs, highlighting the role of electronegative substituents.
Physicochemical and Pharmacokinetic Trends
- Melting Points : Compounds with bulkier substituents (e.g., naphthalenyl in 9 ) exhibit higher melting points (188–189°C) compared to pyridinyl analogs, likely due to enhanced crystal packing .
- Purity: HPLC purity for dimethylaminopropyl-substituted derivatives (e.g., 5a1–5a4 in ) ranges from 97.6% to 99.7%, indicating robust synthetic protocols for polar side chains.
- Solubility : Hydroxyaryl groups (e.g., in ) may improve aqueous solubility compared to alkylpyridinyl groups, a critical factor for oral bioavailability.
Q & A
Q. What are the optimized synthetic routes for N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Quinoline core formation : Use Lewis acids (e.g., AlCl₃) to catalyze annulation reactions between pyridine derivatives and ketones .
- Cross-coupling reactions : Suzuki-Miyaura coupling to attach pyridin-4-yl groups, optimized with Pd catalysts and microwave irradiation for reduced reaction time and improved regioselectivity .
- Carboxamide formation : Amide coupling using 1,1’-carbonyldiimidazole (CDI) or EDCI/HOBt in DMF, with yields influenced by stoichiometry and solvent polarity .
Q. Critical Parameters :
- Microwave-assisted synthesis reduces side reactions (e.g., reports 85% yield under 150°C, 30 min vs. 60% yield in traditional reflux).
- Solvent choice (DMF vs. DMSO) impacts carboxamide stability and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 6-methylpyridin-2-yl vs. 4-methylphenyl groups via aromatic proton splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₃H₁₉N₃O requires m/z 354.1556) .
- HPLC-PDA : Assesses purity (>95% required for biological assays); retention time shifts indicate impurities from incomplete coupling reactions .
Q. What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Compare to cisplatin controls .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) strains, noting MIC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) to quantify target engagement .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding modes of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., TrmD enzyme in P. aeruginosa). Prioritize binding poses with lowest ΔG values .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of quinoline-enzyme complexes; RMSD <2 Å indicates robust binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 6-methyl vs. 4-fluorophenyl) with activity trends .
Example : Docking of the pyridin-4-yl group into the hydrophobic pocket of TrmD showed hydrogen bonding with Arg148 (binding energy: -9.2 kcal/mol) .
Q. How to resolve contradictions in reported biological activities across structural analogs?
Methodological Answer:
- Structural-Activity Comparison : Tabulate key analogs and their substituent effects:
- Assay Standardization : Re-test compounds under identical conditions (e.g., 10% FBS in media, 48-h incubation) to control variables .
Q. What mechanistic studies elucidate the compound’s interaction with DNA or enzymes?
Methodological Answer:
- DNA Intercalation Assays :
- Ethidium Displacement : Monitor fluorescence quenching to calculate binding constants (e.g., Kₐ = 1.5 × 10⁴ M⁻¹) .
- Circular Dichroism (CD) : Detect structural changes in DNA (e.g., B→Z transition) upon compound addition .
- Enzyme Kinetics : Use Lineweaver-Burk plots to identify inhibition type (e.g., competitive inhibition of topoisomerase II with Kᵢ = 0.8 µM) .
Q. How to optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Co-solvent systems (e.g., PEG 400:water 1:1) or nanoformulation (liposomes) to improve aqueous solubility .
- Metabolic Stability : Liver microsome assays (e.g., rat CYP450 isoforms) to identify metabolic hotspots (e.g., methyl group oxidation) .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., fu = 12% in human plasma) .
Q. What strategies validate target specificity and off-target effects?
Methodological Answer:
- Kinome Screening : Pan-kinase assays (e.g., Eurofins KinaseProfiler) to assess selectivity across 300+ kinases .
- CRISPR-Cas9 Knockout Models : Validate target dependency (e.g., GPR40 KO mice for assessing SCO-267 analog effects) .
- Thermal Proteome Profiling (TPP) : Identify off-targets by detecting protein stability shifts in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
